molecular formula C11H19NO4 B3225669 tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1250997-16-0

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B3225669
CAS No.: 1250997-16-0
M. Wt: 229.27 g/mol
InChI Key: QSRUMOZWBCNCFY-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxymethyl and tert-butyl groups. Common synthetic routes include:

  • Ring-closing reactions: These reactions are used to form the bicyclic structure. For example, a cyclization reaction involving a suitable precursor can lead to the formation of the 2-oxa-5-azabicyclo[2.2.1]heptane ring system.

  • Functional group modifications: The hydroxymethyl group can be introduced through reactions such as hydroboration-oxidation or reduction of a suitable precursor.

  • Protection and deprotection steps: The tert-butyl group is often introduced using tert-butylating agents, and protecting groups may be used to prevent unwanted reactions during synthesis.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to remove the hydroxymethyl group, using reducing agents such as lithium aluminum hydride.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

  • Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Compounds lacking the hydroxymethyl group.

  • Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential biological applications, such as in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the discovery of new drugs.

Medicine: Research is ongoing to explore the medicinal properties of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. It may have applications in treating various diseases due to its unique chemical properties.

Industry: In the chemical industry, this compound is used in the synthesis of other chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate: This compound has a similar structure but differs in the bicyclic core.

  • Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with an indole ring instead of the bicyclic structure.

Uniqueness: Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its bicyclic structure and the presence of both hydroxymethyl and tert-butyl groups. This combination of features makes it particularly versatile and useful in various applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUMOZWBCNCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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